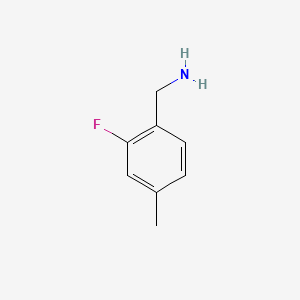

2-Fluoro-4-methylbenzylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-fluoro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRUYSDAUXURDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590639 | |

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-01-4 | |

| Record name | 2-Fluoro-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Contemporary Approaches to 2-Fluoro-4-methylbenzylamine Synthesis

The preparation of this compound can be achieved through several modern synthetic routes, each offering distinct advantages in terms of precursor availability, reaction efficiency, and scalability. These methods include nucleophilic substitution, reductive amination, and the reduction of functional group precursors.

Optimization of Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental approach to forming the carbon-nitrogen bond in benzylamines. This strategy typically involves the reaction of a benzyl (B1604629) halide with an amine source. For the synthesis of this compound, the precursor would be 2-fluoro-4-methylbenzyl bromide or chloride, reacting with ammonia (B1221849) or a protected ammonia equivalent.

Key optimization parameters for this reaction class include solvent choice, temperature, and the nature of the nucleophile. Polar aprotic solvents are often employed to facilitate the reaction. The primary challenge in using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. To enhance selectivity for the primary amine, a large excess of ammonia can be used, or alternative nitrogen sources like sodium azide (B81097) followed by reduction, or hexamethylenetetramine (in the Delepine reaction) can be employed.

Refined Reductive Amination Strategies

Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This pathway involves the reaction of 2-fluoro-4-methylbenzaldehyde (B137498) with ammonia to form an intermediate imine, which is then reduced in situ to the desired benzylamine (B48309). wikipedia.org This method is favored for its high atom economy and often mild reaction conditions.

The choice of reducing agent is critical for the success and selectivity of the reaction. Different hydride reagents offer varying levels of reactivity and selectivity, allowing for the optimization of the process. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reagent, particularly effective for the reductive amination of aldehydes. It is less water-sensitive than many other hydrides and can be used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in weakly acidic conditions (pH 3-4), which are ideal for imine formation. It selectively reduces the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com

Sodium Borohydride (NaBH₄): A more powerful reducing agent, NaBH₄ can reduce the starting aldehyde. Therefore, the reaction is often performed in a stepwise manner where the imine is formed first, followed by the addition of the reducing agent. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic hydrogenation can also be employed as the reduction step, using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. wikipedia.org

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild, selective for imines, tolerant of many functional groups. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective at acidic pH, selectively reduces imines. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Stronger reductant; often requires stepwise addition after imine formation. commonorganicchemistry.com |

| H₂/Catalyst (e.g., Pd/C) | Methanol, Ethanol | "Green" reduction method, effective for direct reductive amination. wikipedia.org |

Exploration of Reduction Pathways for Nitro and Nitrile Precursors

Another versatile strategy involves the chemical reduction of nitrogen-containing functional groups on the aromatic ring or benzyl position. The primary precursors for this approach are 2-fluoro-4-methylbenzonitrile (B33328) and derivatives of 2-fluoro-4-nitrotoluene (B45272).

Reduction of 2-Fluoro-4-methylbenzonitrile: The direct reduction of the nitrile group in 2-fluoro-4-methylbenzonitrile provides a straightforward route to this compound. This transformation requires potent reducing agents or catalytic hydrogenation. Catalytic hydrogenation, typically using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, is a common industrial method. acs.orghidenanalytical.com A key consideration in this reaction is preventing the formation of byproducts. The intermediate imine can react with the product benzylamine to form a secondary amine, and over-reduction can lead to hydrogenolysis, cleaving the C-N bond to form 2-fluoro-4-methyltoluene. acs.orgacs.org Reaction conditions such as temperature, pressure, and catalyst choice are optimized to maximize the yield of the primary amine. hidenanalytical.com

Pathways from 2-Fluoro-4-nitrotoluene: Synthesizing the target compound from 2-fluoro-4-nitrotoluene is a multi-step process. The nitro group is highly reducible, but its reduction directly yields 2-fluoro-4-methylaniline. Therefore, the methyl group must first be functionalized. A common sequence involves:

Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. researchgate.netchemicalbook.com

Amidation: The resulting carboxylic acid is converted into an amide (2-fluoro-4-nitrobenzamide), for example, by first forming an acyl chloride followed by reaction with ammonia.

Reduction: The final step involves the simultaneous or sequential reduction of both the nitro and amide groups. However, a more selective approach is to first reduce the nitro group to an amine and then reduce the amide. A particularly effective method is the catalytic hydrogenation of N-methyl-2-fluoro-4-nitrobenzamide using Pd/C, which selectively reduces the nitro group to yield 4-amino-2-fluoro-N-methylbenzamide with high purity and yield (up to 98%). researchgate.net Subsequent reduction of the amide would yield the desired benzylamine. Alternatively, reduction of the nitrile precursor, 2-fluoro-4-nitrobenzonitrile, can also be explored.

Catalytic Systems in this compound Synthesis

Catalysis is central to developing efficient, selective, and sustainable synthetic methods. For this compound, catalytic systems are primarily employed in hydrogenation reactions for reductive amination and the reduction of nitrile and nitro precursors.

Application of Catalytic Hydrogenation (e.g., H₂/Pd-C) for Selectivity Enhancement

Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst for hydrogenation. masterorganicchemistry.com Its application is crucial for several synthetic routes to this compound.

Nitrile Reduction: In the hydrogenation of benzonitriles, 5% Pd/C is an effective catalyst. However, a significant challenge is the hydrogenolysis of the resulting benzylamine to toluene (B28343). acs.orghidenanalytical.comacs.org Research shows that this subsequent reaction can be minimized by careful control of reaction conditions or by using alternative catalysts. For instance, Adam's catalyst (PtO₂) has shown improved selectivity for benzylamine with reduced hydrogenolysis compared to Pd/C. hidenanalytical.com

Nitro Group Reduction: Pd/C is exceptionally efficient for the reduction of aromatic nitro groups to anilines. This reaction is typically fast, selective, and proceeds under mild conditions with high yields. researchgate.net This selectivity is leveraged in multi-step syntheses from nitro-aromatic precursors.

Reductive Amination: In the context of reductive amination, H₂/Pd-C serves as a clean and effective system for reducing the imine intermediate formed from 2-fluoro-4-methylbenzaldehyde and ammonia. wikipedia.org

| Precursor | Catalyst System | Transformation | Key Selectivity Challenge |

|---|---|---|---|

| 2-Fluoro-4-methylbenzonitrile | H₂ / 5% Pd/C | Reduction of nitrile to primary amine | Hydrogenolysis of product to 2-fluoro-4-methyltoluene. acs.orghidenanalytical.com |

| 2-Fluoro-4-nitrotoluene derivative | H₂ / Pd/C | Reduction of nitro group to primary amine | Highly selective; other groups like nitriles or esters are often preserved. researchgate.netmasterorganicchemistry.com |

| 2-Fluoro-4-methylbenzaldehyde + NH₃ | H₂ / Pd/C | Reductive amination | Formation of secondary amine byproducts. |

Novel Catalytic Approaches for Benzylamine Derivative Formation

Beyond traditional hydrogenation, several innovative catalytic strategies are emerging for the synthesis of benzylamines, which could be applied to produce this compound.

"Borrowing Hydrogen" Methodology: This is an efficient process for forming C-N bonds from alcohols and amines. acs.org Using heterogeneous Nickel catalysts, a benzyl alcohol can be temporarily dehydrogenated to an aldehyde in situ. This aldehyde then reacts with an amine (like ammonia) to form an imine, which is subsequently reduced by the "borrowed" hydrogen. This method avoids the direct handling of aldehydes and often uses more readily available alcohol starting materials. acs.org

Synergistic Catalysis: Recent research has demonstrated the use of synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis for the Csp³–H arylation of benzylamines. While this method functionalizes existing benzylamines rather than creating them, it represents a novel catalytic approach for derivatization at the benzylic position. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketones. A transaminase from Pseudomonas putida has been successfully used to synthesize a range of benzylamine derivatives with broad substrate tolerance, presenting a green alternative to traditional chemical methods. researchgate.net

These novel approaches highlight the ongoing evolution of synthetic chemistry toward more efficient, selective, and sustainable methods for producing valuable chemical intermediates like this compound.

Emergent Synthetic Techniques

Mechanochemical Synthesis of Fluorinated Benzylamine Derivatives

Mechanochemistry has emerged as a sustainable and efficient alternative to conventional solution-based synthesis for various organic compounds, including fluorinated benzylamine derivatives. acs.org This technique utilizes mechanical energy, typically through grinding or milling, to initiate chemical reactions between solid reactants, often in the absence of a solvent. This approach is particularly noteworthy for its alignment with the principles of green chemistry by minimizing waste and reducing reliance on hazardous solvents. rsc.org

In the context of fluorinated benzylamine derivatives, mechanochemical methods have been successfully applied to the synthesis of related structures like fluorinated imines, which are formed from the reaction of fluorinated benzaldehydes with various amines, including chiral benzylamines. mdpi.com The typical procedure involves the manual grinding or ball-milling of equimolar amounts of the substrates at room temperature. mdpi.com This solvent-free method has demonstrated the ability to produce the desired products in good to excellent yields within very short reaction times, often as little as 15 minutes. mdpi.com

Research has shown that the structures of the amines can influence the reaction yields more significantly than the aldehyde structures. mdpi.com A key advantage of this technique is that the resulting products are often of high purity and may not require extensive post-synthetic purification, as the reactions proceed cleanly without the formation of significant byproducts. mdpi.com The scalability of mechanochemical synthesis has also been demonstrated, with reactions performed on a larger scale proceeding with similarly high yields, highlighting its potential for practical application in producing fine chemicals and drug intermediates. mdpi.com This methodology represents a significant advancement, offering a convenient and environmentally benign strategy for preparing fluorinated amine derivatives. rsc.orgmdpi.com

Comparative Analysis of Mechanochemical vs. Solution-Phase Synthesis

When compared to traditional solution-phase synthesis, mechanochemical methods offer numerous distinct advantages, positioning them as a superior alternative in many applications. researchgate.net The primary benefits revolve around sustainability, efficiency, and operational simplicity. rsc.org

Mechanochemical synthesis is inherently more environmentally friendly. rsc.org By eliminating or drastically reducing the need for bulk solvents, it significantly cuts down on chemical waste and potential environmental pollution. researchgate.net This leads to substantially lower Process Mass Intensity (PMI) and E-factors, key metrics in green chemistry that quantify the amount of waste generated per unit of product. rsc.org In contrast, solution-phase synthesis often requires large volumes of solvents for dissolving reactants and facilitating reactions, which subsequently need to be removed and disposed of, contributing to a larger environmental footprint.

From an efficiency standpoint, mechanochemical reactions frequently exhibit shorter reaction times and higher yields. acs.org For instance, syntheses that might take many hours or even days to complete in solution can often be achieved in minutes to a couple of hours via ball milling. organic-chemistry.org The direct transfer of mechanical energy to the reactants can lead to different reaction kinetics and pathways, sometimes enabling the formation of products that are difficult to access through conventional methods. researchgate.net

Operationally, mechanochemistry is often simpler and can be more cost-effective. rsc.org It circumvents issues related to solvent compatibility, solubility of reagents, and the need for heating or cooling, which simplifies the experimental setup. beilstein-journals.org The absence of solvents also means that the work-up and purification processes can be streamlined. beilstein-journals.org While solution-based methods are well-established and highly understood, they can be limited by reactant solubility and the need for specific temperature controls, adding complexity to the process. beilstein-journals.org

The following table provides a comparative overview of the two synthetic approaches based on typical research findings.

| Feature | Mechanochemical Synthesis | Solution-Phase Synthesis |

| Solvent Usage | None or minimal (Liquid-Assisted Grinding) rsc.org | Significant quantities required |

| Reaction Time | Typically shorter (minutes to hours) acs.orgorganic-chemistry.org | Often longer (hours to days) organic-chemistry.org |

| Yield | Often comparable or significantly higher acs.orgmdpi.com | Variable, can be lower due to side reactions or equilibrium limitations |

| Energy Input | Mechanical energy (milling/grinding) | Thermal energy (heating/cooling) |

| Waste Generation | Low (reduced solvent and byproduct waste) rsc.org | High (solvent waste, purification byproducts) rsc.org |

| Operational Simplicity | High (fewer steps, no solvent handling) researchgate.net | Moderate to complex (requires solvent management, temperature control) |

| Scalability | Demonstrated to be effective mdpi.com | Well-established, but can be resource-intensive |

Chemical Reactivity, Transformation, and Derivatization Strategies

Advanced Studies in Reaction Mechanisms and Pathways

The unique structural combination of a primary amine on a benzylic carbon, adjacent to an ortho-fluorine and para-methyl group, imparts specific reactivity to 2-Fluoro-4-methylbenzylamine. These features influence its participation in a variety of chemical transformations.

The oxidation of benzylamines is a fundamental transformation in organic synthesis. Metal-free oxidative methods, utilizing organocatalysts such as salicylic (B10762653) acid derivatives, can efficiently convert benzylamines into their corresponding imines. nii.ac.jp These imines are key intermediates that can subsequently be hydrolyzed to form aldehydes. While direct conversion is feasible, the reaction often proceeds through this two-step pathway involving imine formation.

Another related pathway is the direct oxidation of the benzylic carbon. For instance, the oxidation of a similar structure, 5-fluoro-2-methylanisole, to an aldehyde has been achieved using potassium peroxysulfate and copper(II) sulfate. umich.edu This highlights the susceptibility of the benzylic position in fluorinated toluene (B28343) derivatives to oxidation, a principle that extends to the benzylamine (B48309) moiety.

The reduction of functional groups is a cornerstone of organic synthesis. In the context of molecules structurally related to this compound, ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technique. This method is particularly effective for converting α-amino ketone HCl salts into chiral 1,2-amino alcohols with high yields and excellent enantioselectivity. scihorizon.com For example, various substituted aryl α-amino ketones can be transformed into their corresponding amino alcohol products, demonstrating a robust pathway to introduce a hydroxyl group while retaining the core amino-functionalized structure. scihorizon.com

While direct reduction of the benzylamine C-N bond to an alcohol is not a standard transformation, the more common reductive pathway for benzylamines is hydrogenolysis. This reaction cleaves the carbon-nitrogen bond, typically using a palladium catalyst and a hydrogen source like ammonium (B1175870) formate, to remove the benzyl (B1604629) group entirely. mdma.ch

The primary amine group in this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. This reactivity is central to the formation of new carbon-nitrogen bonds. The amine can act as the nucleophile in regioselective nucleophilic aromatic substitution (SNAr) reactions, for example, by attacking electron-deficient aromatic rings like 2,4-dichloroquinazoline. nih.gov In such reactions, the benzylamine preferentially displaces a leaving group (e.g., a chlorine atom) to form a new N-aryl bond, a common strategy in the synthesis of medicinally relevant scaffolds. nih.gov The reaction's success and regioselectivity can be influenced by solvents, temperature, and the specific electronic properties of the substrates. nih.gov

A notable and unexpected synthesis of carbamothioates involves the sodium hydride-mediated reaction of benzylamines with xanthate esters in dimethylformamide (DMF). nih.govresearchgate.net This transformation proceeds efficiently for a variety of substituted benzylamines, including 4-methylbenzylamine (B130917) and 4-fluorobenzylamine, suggesting that this compound would be a suitable substrate. nih.gov The reaction demonstrates broad substrate scope, affording the corresponding carbamothioate products in good to excellent yields. nih.govresearchgate.net The mechanism involves the amine acting as a nucleophile in a condensation reaction with the xanthate ester. nih.gov

Below is a table summarizing the yields for this reaction with structurally related benzylamines.

| Xanthate Ester | Benzylamine | Product | Yield (%) |

| O-benzyl S-methyl dithiocarbonate | 4-methylbenzylamine | O-benzyl (4-methylbenzyl)carbamothioate | 82 |

| O-benzyl S-methyl dithiocarbonate | 4-fluorobenzylamine | O-benzyl (4-fluorobenzyl)carbamothioate | 77 |

| O-(3-methoxybenzyl) S-methyl carbonodithioate | 4-fluorobenzylamine | O-(3-methoxybenzyl) (4-fluorobenzyl)carbamothioate | 75 |

| O-(4-bromobenzyl) S-methyl dithiocarbonate | 4-methylbenzylamine | O-(4-bromobenzyl) (4-methylbenzyl)carbamothioate | 86 |

Data sourced from research on the reaction of arylmethylamines with xanthate esters. nih.gov

The oxidation of N-substituted benzylamines to their corresponding benzamides is a valuable synthetic transformation. A novel method utilizes a Lewis acid catalyst, such as Zinc Bromide (ZnBr₂) or Iron(III) Chloride (FeCl₃), in conjunction with tert-Butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This system facilitates the selective α-oxygenation of the amine under mild conditions. researchgate.net This approach has been successfully applied in multi-step syntheses, including the preparation of key intermediates for pharmaceuticals, starting from precursors like 2-fluoro-4-nitrobenzaldehyde. researchgate.net The reaction demonstrates a broad substrate scope and offers an efficient route to benzamide (B126) derivatives from benzylamine precursors. researchgate.net

Derivatization Protocols for Analytical and Stereochemical Characterization

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to enhance the detection and separation of target molecules. The primary amine of this compound is an ideal target for such chemical modification.

Derivatization reagents can improve ionization efficiency, modify chromatographic retention, and introduce specific tags for sensitive detection. mdpi.comnih.gov Reagents that specifically target primary amines are particularly useful. For example, 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) and 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) react with primary amines to yield positively charged ions that are readily detected in positive ionization mode mass spectrometry. mdpi.com The use of such reagents can significantly improve signal-to-noise ratios, allowing for more sensitive and accurate quantification. mdpi.com

Another class of reagents introduces a bromine atom, such as 4-bromo-N-methylbenzylamine (4-BNMA), which creates a characteristic isotopic pattern that facilitates clear identification in mass spectra. nih.govacs.org

The table below summarizes potential derivatization reagents for the analysis of primary amines like this compound.

| Derivatization Reagent | Target Functional Group | Analytical Advantage | Technique |

| TMPy (2,4,6-Trimethylpyrylium) | Primary Amines | Improved ionization, sharp peaks | MALDI-MS, LC-MS |

| FMP-10 | Primary Amines | General increase in ionization | MALDI-MS, LC-MS |

| 4-BNMA (4-bromo-N-methylbenzylamine) | Carboxylic Acids (used to couple with amines) | Introduces bromine isotope pattern for clear identification | LC-MS/MS |

| p-Bromophenacyl bromide | Carboxylic Acids (concept applicable to amine tagging) | Introduces bromine isotope pattern, UV-active tag | LC-UV-MS/MS |

This table is a conceptual summary based on derivatization strategies for primary amines and other functional groups. mdpi.comnih.govnih.gov

Chiral Derivatization for Enantiopurity Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral molecules. researchgate.net For chiral amines like this compound, this is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their quantification.

The assessment of diastereomeric ratios using proton NMR (¹H NMR) is a well-established method for determining the enantiomeric excess (ee) of chiral compounds. acs.org When a racemic or scalemic mixture of this compound is reacted with an enantiopure CDA, two diastereomers are formed. These diastereomeric products will exhibit at least one pair of corresponding proton signals at different chemical shifts in the ¹H NMR spectrum.

The separation of these signals (Δδ) allows for the independent integration of each peak area. The ratio of these integrals directly corresponds to the diastereomeric ratio, which in turn reflects the original enantiomeric ratio of the amine. For instance, protocols involving the in-situ formation of chiral salts or complexes can lead to well-resolved signals suitable for this analysis. researchgate.net The choice of CDA is critical to maximize the chemical shift non-equivalence (ΔΔδ) for accurate quantification. researchgate.net

| Step | Description | Key Outcome |

|---|---|---|

| 1. Reaction | The chiral amine (R/S enantiomers) is reacted with an enantiopure Chiral Derivatizing Agent (CDA). | Formation of a mixture of two diastereomers (e.g., R-CDA and S-CDA). |

| 2. NMR Analysis | The ¹H NMR spectrum of the diastereomeric mixture is acquired. | Distinct and separated signals appear for at least one proton in each diastereomer. |

| 3. Quantification | The peak areas of the separated signals are integrated. | The ratio of the integrals provides the diastereomeric ratio, which equals the enantiomeric ratio of the original amine. |

For fluorinated compounds such as this compound, fluorine-19 NMR (¹⁹F NMR) spectroscopy offers significant advantages for chiral analysis. rsc.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov Furthermore, the chemical shifts in ¹⁹F NMR span a very wide range, which often leads to superior signal separation compared to ¹H NMR. biophysics.org

When this compound is converted into diastereomers using a CDA, the fluorine atom on the benzene (B151609) ring acts as a sensitive spectroscopic probe. The different chemical environments in the two diastereomers cause the ¹⁹F signals to appear at distinct frequencies. acs.org This often results in baseline-separated peaks, even when the corresponding proton signals are overlapped, allowing for a highly accurate and straightforward determination of enantiomeric purity. acs.orgscispace.com This makes ¹⁹F NMR a particularly powerful technique for the analysis of fluorinated chiral molecules. nih.govrsc.org

| Advantage | Description |

|---|---|

| High Sensitivity | The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio. |

| Wide Chemical Shift Range | Leads to greater spectral dispersion and reduces the likelihood of signal overlap. biophysics.org |

| Simplified Spectra | Spectra are often less complex than ¹H NMR, with fewer peaks to analyze. |

| Sensitive Probe | The fluorine atom's chemical shift is highly sensitive to subtle changes in its electronic environment, resulting in large separation between diastereomeric signals. rsc.org |

Derivatization for Advanced Chromatographic-Mass Spectrometric Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern quantitative bioanalysis. However, some molecules exhibit poor ionization efficiency or inadequate retention on standard chromatography columns. bioanalysis-zone.com Chemical derivatization can overcome these challenges by modifying the analyte to improve its analytical properties. researchgate.net

The primary amine group of this compound is an ideal target for derivatization to enhance its detection by LC-MS/MS. Reagents can be chosen to introduce a permanently charged group, such as a quaternary ammonium moiety, which significantly boosts ionization efficiency in positive electrospray ionization (ESI) mode. nih.gov Other derivatization strategies may involve adding a nonpolar tag to increase the compound's retention time in reversed-phase chromatography, moving its signal away from the solvent front and interferences. semanticscholar.org For example, reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate have been successfully used to derivatize hydroxyl groups, and analogous reagents exist for amines, improving sensitivity and chromatographic behavior. nih.gov

| Goal | Strategy | Example Reagent Class |

|---|---|---|

| Improve Ionization Efficiency | Introduce a pre-charged or easily ionizable group. | Quaternary ammonium-containing reagents. |

| Enhance Chromatographic Retention | Attach a hydrophobic (nonpolar) moiety. | Acylating or alkylating agents with long carbon chains or aromatic groups. |

| Increase Selectivity/Stability | Modify the amine to create a stable derivative with a unique fragmentation pattern. semanticscholar.org | Reagents forming stable amide or carbamate (B1207046) linkages. |

Complexation and Coordination Chemistry

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base or ligand in the formation of coordination complexes with metal centers.

Formation of Organometallic Complexes with Iridium(III)

Organometallic half-sandwich iridium(III) complexes are of significant interest in catalytic and medicinal chemistry. researchgate.net Benzylamine derivatives can serve as N-monodentate ligands in these structures. Following established synthetic routes, this compound can react with the dimeric precursor [(η⁵-Cp)IrCl₂]₂ (where Cp is pentamethylcyclopentadienyl) to form a monomeric half-sandwich complex. researchgate.netnih.gov

The resulting complex, [(η⁵-Cp)Ir(2-F-4-Me-benzylamine)Cl₂], would adopt a characteristic "piano-stool" geometry. nih.gov In this configuration, the bulky pentamethylcyclopentadienyl (Cp) ligand acts as the "seat," while the this compound ligand and the two chloride ligands occupy the three "legs." The structure of such complexes is typically confirmed through single-crystal X-ray diffraction, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.netnih.govnih.gov

| Property | Description |

|---|---|

| Structure | Half-sandwich or "piano-stool" configuration. nih.gov |

| Coordination | The amine acts as an N-monodentate ligand, coordinating to the Iridium(III) center through the nitrogen atom. researchgate.net |

| Central Metal | Iridium in the +3 oxidation state. |

| Ancillary Ligands | Typically includes a pentamethylcyclopentadienyl (Cp*) group and two chloride ions. researchgate.net |

| Characterization Methods | X-ray crystallography, ¹H-NMR, ¹³C-NMR, Elemental Analysis. researchgate.netnih.gov |

Ligand Properties in Copper(II) Complexation

This compound can also be utilized in the synthesis of coordination complexes with other transition metals, such as copper(II). Often, the primary amine is first converted into a Schiff base to create a multidentate ligand capable of forming a more stable chelate complex with the metal ion.

For example, this compound can undergo a condensation reaction with a substituted salicylaldehyde (B1680747). The resulting Schiff base ligand can then coordinate to a Cu(II) center through both the imine nitrogen and the phenolate (B1203915) oxygen. Research on analogous complexes derived from 4-methylbenzylamine shows that they typically form bivalent copper complexes with a square planar geometry around the central metal atom. nih.govresearchgate.net The electronic properties and stability of these complexes are influenced by the specific substituents on the aromatic rings of the ligand. nih.govnih.gov

| Property | Description |

|---|---|

| Ligand Type | Typically a bidentate Schiff base, formed from the benzylamine and a salicylaldehyde derivative. |

| Coordination Sites | Imine nitrogen and phenolate oxygen atoms bind to the Cu(II) center. researchgate.net |

| Geometry | Commonly adopts a square planar geometry. nih.gov |

| Metal-to-Ligand Ratio | Often 1:2 (Cu:Ligand), forming complexes of the type [Cu(L)₂]. nih.gov |

| Characterization | Spectro-analytical methods (UV-Vis, IR, EPR) and thermogravimetric analysis. nih.gov |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Molecular Construction

2-Fluoro-4-methylbenzylamine is a substituted aromatic amine that serves as a valuable and versatile building block in modern organic synthesis. Its structure, which combines a benzylamine (B48309) core with specific fluoro and methyl substituents on the aromatic ring, provides chemists with a unique precursor for constructing complex molecular architectures. The primary amine group is a key functional handle for a wide array of chemical transformations, including amidation, alkylation, and imine formation.

The presence of the fluorine atom at the 2-position and the methyl group at the 4-position significantly influences the molecule's electronic properties and steric profile. Fluorine, being highly electronegative, can alter the acidity of the N-H protons, affect the nucleophilicity of the amine, and introduce metabolic stability in the final products. researchgate.net This strategic placement of substituents makes this compound a desirable starting material for creating molecules with tailored properties for various applications.

Precursor for the Synthesis of High-Value Organic Molecules

As a primary benzylamine, this compound is a foundational component for synthesizing a variety of high-value organic molecules. Its reactivity allows it to be readily incorporated into larger, more complex structures. It can be acylated to form amides, which are prevalent in many biologically active compounds, or reacted with carbonyl compounds to form Schiff bases (imines) that can be further reduced to secondary amines.

The fluorinated and methylated phenyl ring is a common motif in specialty chemicals. The carbon-fluorine bond is known for its strength and ability to increase lipophilicity and binding affinity of a molecule to biological targets. researchgate.net Therefore, incorporating the 2-fluoro-4-methylphenyl moiety via this benzylamine building block is a strategic approach in the design and synthesis of fine chemicals and functional materials.

| Property | Description | Synthetic Relevance |

| Primary Amine | A reactive nucleophilic group (-NH2) attached to the benzylic carbon. | Allows for N-alkylation, acylation, reductive amination, and formation of imines and sulfonamides. |

| Fluorine Substituent | An electron-withdrawing fluorine atom at the ortho-position of the benzene (B151609) ring. | Modulates the pKa of the amine, enhances metabolic stability, and can participate in specific intermolecular interactions (e.g., hydrogen bonding). |

| Methyl Substituent | An electron-donating methyl group at the para-position of the benzene ring. | Provides steric bulk and influences the electronic nature of the aromatic ring, impacting reactivity and molecular recognition. |

Strategic Intermediate in Complex Chemical Synthesis

In multi-step synthetic sequences, intermediates are crucial chemical compounds that form the bridge between raw materials and the final product. weimiaobio.com this compound functions as a strategic intermediate, where its unique substitution pattern is installed early in a synthetic route to influence the outcome of subsequent reactions and define the properties of the target molecule.

Integration into Pharmaceutical Synthesis Pathways

Fluorinated organic compounds are of immense importance in the pharmaceutical industry, with a significant percentage of modern drugs containing at least one fluorine atom. researchgate.net The introduction of fluorine can enhance a drug's efficacy, improve its metabolic profile, and increase its bioavailability. While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, its structural motifs are highly relevant to medicinal chemistry. Fluorinated benzylamines are recognized as important intermediates and building blocks for the synthesis of pharmaceutical compounds. guidechem.comcymitquimica.com The 2-fluoro-4-methylphenyl group can be found in various investigational compounds where it serves to optimize binding to target proteins or enzymes.

Development of Agrochemical Compounds

Similar to the pharmaceutical sector, the agrochemical industry frequently utilizes organofluorine compounds to develop new and effective crop protection agents. researchgate.netnih.gov The presence of fluorine in herbicides, insecticides, and fungicides can dramatically enhance their biological activity. researchgate.net Fluorinated building blocks are key to creating next-generation agrochemicals with improved potency and environmental profiles. nih.govchemimpex.com The this compound structure provides a scaffold that can be elaborated into more complex molecules designed to interact with specific biological targets in pests or weeds, leveraging the known benefits of fluorination in this field. researchgate.net

Contribution to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal and materials chemistry. amazonaws.com Primary amines are fundamental precursors for the synthesis of nitrogen-containing heterocycles. This compound can serve as the nitrogen source in a variety of classical and modern cyclization reactions to form diverse heterocyclic systems. For example, it could theoretically be employed in reactions such as the Pictet-Spengler synthesis to generate tetrahydroisoquinolines or in multi-component reactions to build complex heterocyclic scaffolds in a single step. The amine functionality allows for its integration into ring systems like pyrazoles, imidazoles, and other N-heterocycles that are of significant interest in drug discovery.

Synthesis of Functionalized Benzopyrans

Benzopyrans (or chromanes) are a class of bicyclic heterocyclic compounds that feature prominently in a wide range of biologically active molecules and natural products. nih.govresearchgate.net A common method for synthesizing N-substituted benzopyran derivatives involves the reductive amination of a benzopyran-4-one (chromanone) with a primary amine. nih.gov In this type of reaction, the ketone of the chromanone scaffold reacts with a primary amine, such as this compound, to form an intermediate imine or enamine, which is then reduced in situ to yield the corresponding amine-functionalized benzopyran. This strategic reaction allows for the direct incorporation of the 2-fluoro-4-methylbenzyl moiety onto the benzopyran core, creating novel derivatives for biological screening. nih.govmdpi.comresearchgate.net

| Reaction Type | Reagent | Potential Product Class |

| Acylation | Acyl Halides, Anhydrides | N-(2-Fluoro-4-methylbenzyl)amides |

| Reductive Amination | Aldehydes, Ketones | N-Substituted secondary amines |

| Cyclocondensation | Diketones, Dicarbonyls | Nitrogen-containing heterocycles |

| Sulfonylation | Sulfonyl Chlorides | N-(2-Fluoro-4-methylbenzyl)sulfonamides |

Medicinal Chemistry and Pharmacological Applications

Intermediate in Drug Discovery and Development

As a chemical intermediate, 2-Fluoro-4-methylbenzylamine provides a foundational structure that can be elaborated upon to create a diverse range of more complex molecules with desired biological activities. Its utility stems from the presence of a reactive benzylamine (B48309) moiety combined with the specific substitution pattern on the aromatic ring.

Facilitating the Synthesis of Therapeutically Relevant Benzylamine Derivatives

The benzylamine core is a prevalent feature in many biologically active compounds. Derivatives of benzylamine have been investigated for a wide array of therapeutic applications, including as inhibitors of enzymes like 12-lipoxygenase and monoamine oxidase B (MAO-B). nih.govnih.gov The synthesis of novel benzylamine derivatives is a key strategy in the discovery of new drugs, with research focusing on creating compounds with high potency and selectivity for their biological targets. nih.govopenmedicinalchemistryjournal.com For instance, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have led to the identification of potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases including cancer and diabetes. nih.gov The presence of the 2-fluoro-4-methyl substitution pattern on the benzylamine scaffold can influence the physicochemical and pharmacological properties of the resulting derivatives, potentially leading to improved therapeutic candidates.

Precursor to Key Intermediates in Pharmaceutical Agents (e.g., Androgen Receptor Inhibitors)

The 2-fluoro-4-substituted aromatic motif is a crucial component in the synthesis of potent androgen receptor (AR) inhibitors. Notably, structures closely related to this compound are precursors to key intermediates of Enzalutamide, a second-generation nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer (CRPC). rhhz.netchemicalbook.comgoogle.com The synthesis of Enzalutamide involves intermediates such as 4-amino-2-fluoro-N-methylbenzamide, which is derived from starting materials like 2-fluoro-4-nitrobenzoic acid. google.comclearsynth.com This highlights the importance of the specific fluorine and methyl/amino positioning on the benzene (B151609) ring for building the final drug molecule. The development of AR inhibitors is critical as persistent AR signaling, driven by androgens produced in the adrenal glands or within the tumor itself, is a hallmark of CRPC. nih.gov The strategic design of these inhibitors, often incorporating fluorine, aims to effectively block this signaling pathway. nih.gov

Biological Activity and Molecular Interactions

The introduction of a fluorine atom into a drug candidate can profoundly alter its biological activity. This is achieved through the unique electronic properties of fluorine, which can influence how the molecule interacts with its biological target, such as an enzyme or receptor.

Modulation of Enzyme and Receptor Activity via Ligand Binding

Fluorinated compounds can act as potent enzyme inhibitors through various mechanisms. The high electronegativity of fluorine can alter the electron distribution within a molecule, affecting its ability to bind to the active site of an enzyme. nih.gov This can lead to the formation of stable complexes that inhibit the enzyme's function. For example, fluorinated substrate analogues have been designed to act as "suicide substrates," where the enzyme processes the analogue, leading to the generation of a reactive species that irreversibly inactivates the enzyme. nih.gov Benzylamine derivatives themselves have been shown to inhibit enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in testosterone (B1683101) biosynthesis, a key pathway in prostate cancer. nih.gov The specific structure of this compound, when incorporated into a larger molecule, can therefore contribute to the modulation of enzyme or receptor activity through precise interactions within the ligand-binding pocket.

Role of Fluorine Substitution in Enhancing Binding Affinity and Selectivity

A primary reason for incorporating fluorine in drug design is to enhance the binding affinity and selectivity of a ligand for its target protein. tandfonline.combohrium.com Due to its small size, fluorine can often replace a hydrogen atom without causing significant steric hindrance. tandfonline.com However, its strong electronegativity creates a C-F bond with a significant dipole moment, which can lead to favorable electrostatic interactions, such as dipole-induced dipole and dipole-quadrupole interactions, with amino acid residues in the protein's active site. tandfonline.com This can result in a tighter binding of the ligand to its target. For example, strategic fluorination of a carbonic anhydrase II inhibitor was shown to enhance binding affinity through interactions with proline and phenylalanine residues in the active site. tandfonline.com Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can also contribute to improved binding and cell penetration. tandfonline.com

Influence on Biological Activity in Medicinal Chemistry and Pharmacology

| Compound/Intermediate Name | Therapeutic Application/Role | Key Synthetic Information |

| Enzalutamide | Androgen Receptor Inhibitor for Prostate Cancer | Synthesized using intermediates derived from 2-fluoro-4-substituted benzoic acids. rhhz.netchemicalbook.com |

| 4-Amino-2-fluoro-N-methylbenzamide | Key Intermediate for Enzalutamide | Prepared from 2-fluoro-4-nitro-N-methylbenzamide via reduction. google.com |

| Fluorinated Benzylamine Derivatives | Enzyme Inhibitors (e.g., MAO-B) | Synthesized to study structure-activity relationships for enzyme inhibition. nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide (B165840) Derivatives | 12-Lipoxygenase Inhibitors | Optimized scaffold for potent and selective enzyme inhibition. nih.gov |

Evaluation of Pharmacological Properties of Derivatives

The incorporation of a fluorinated benzylamine moiety into various molecular frameworks has led to the development of derivatives with promising biological activities across several therapeutic areas. Researchers have systematically evaluated these compounds for their antimicrobial, anti-inflammatory, anticancer, antidiabetic, antitubercular, and antiviral potential.

Antimicrobial Spectrum and Efficacy

Derivatives of this compound have been incorporated into various heterocyclic structures to assess their antimicrobial capabilities. Studies have shown that the presence of a fluorine atom on the benzene ring can significantly enhance antibacterial and antifungal properties.

For instance, a series of benzimidazoles featuring a fluoro-benzene moiety demonstrated notable antimicrobial activity. researchgate.net Compound 18, which possesses a fluorine atom in the meta-position of the phenyl ring side chain, was particularly effective against Gram-negative bacteria, exhibiting a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL. researchgate.net Similarly, 2-(m-fluorophenyl)-benzimidazole derivatives showed potent activity against Bacillus subtilis with a MIC value of 7.81 μg/mL. researchgate.net

Isomeric fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have also been synthesized and tested. These compounds were effective at inhibiting the growth of Gram-positive bacteria, with MIC values of 32 µg/mL for Staphylococcus strains. mdpi.com In another study, a new series of thiourea (B124793) derivatives was synthesized, where the fluorinated pyridine (B92270) derivative 4a displayed the highest antimicrobial activity, with MIC values ranging from 1.95 to 15.63 μg/mL against various strains. semanticscholar.org

The data below summarizes the antimicrobial efficacy of selected fluorinated benzylamine derivatives.

| Compound Class | Specific Derivative | Microorganism | MIC (μg/mL) |

|---|---|---|---|

| Fluorinated Benzimidazole (B57391) | Compound 18 (meta-fluoro) | Gram-negative bacteria | 31.25 |

| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 |

| Fluorinated Carbazole | Derivatives 2-5, 7-10 | Staphylococcus strains | 32 |

| Fluorinated Thiourea | Pyridine derivative 4a | Various bacteria | 1.95 - 15.63 |

Anticancer Activity and Mechanisms (e.g., DNA Intercalation of Platinum Complexes)

The development of anticancer agents has significantly benefited from the inclusion of fluorine in molecular design. Fluorinated derivatives have shown cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and DNA interaction. nih.govnih.gov

Fluorinated isatins, for example, exhibit cytotoxic action by inducing the production of reactive oxygen species and dissipation of the mitochondrial membrane, which leads to apoptosis. nih.gov In the realm of metal-based chemotherapy, platinum(II) complexes have been synthesized and studied for their DNA-binding behaviors. nih.gov These complexes can bind to DNA through intercalation, a process where the compound inserts itself between the base pairs of the DNA helix, followed by a slower shift towards covalent binding. nih.govresearchgate.netresearcher.life This interaction can disrupt DNA replication and lead to cell death.

The antiproliferative activity of various fluorinated derivatives has been quantified using IC₅₀ values. For instance, certain platinum complexes with tridentate ligands have demonstrated promising IC₅₀ values against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, comparable to the established drug cisplatin. nih.gov A fluorinated pyridine derivative (4a) was found to be the most active against the HepG2 cell line, with an IC₅₀ value of 4.8 μg/mL. semanticscholar.org The introduction of fluorine into the benzyl (B1604629) group of certain fluoroquinolone derivatives also resulted in favorable changes in activity against ovarian cancer cell lines (SKOV-3). nih.gov

The table below presents the anticancer activity of selected fluorinated compounds.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (μM or μg/mL) |

|---|---|---|---|

| Platinum(II) Complex | Pt-Py-OEt | MCF-7 | 13.27 μM |

| Platinum(II) Complex | Pt-PhN-OEt | MCF-7 | 10.97 μM |

| Platinum(II) Complex | Pt-Py-OEt | HepG2 | 6.99 μM |

| Platinum(II) Complex | Pt-PhN-OEt | HepG2 | 10.15 μM |

| Fluorinated Thiourea | Pyridine derivative 4a | HepG2 | 4.8 μg/mL |

Antidiabetic and Antitubercular Investigations

Antitubercular Investigations: Fluorine substitution has proven to be a valuable strategy in the development of new antitubercular agents. Research into fluorinated analogs of existing anti-TB drugs has yielded compounds with significantly enhanced potency. For instance, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent against Mycobacterium tuberculosis H37-RV than the parent compound. This highlights the unique contribution of fluorine's electronegativity and small size to biological activity.

Additionally, a new structural family of inhibitors for the M. tuberculosis acetyltransferase Eis was discovered based on a substituted benzyloxy-benzylamine scaffold. This discovery yielded highly potent inhibitors with IC₅₀ values around 1 μM. Studies on hydrazinyl thiazolyl coumarin (B35378) derivatives also identified compounds with moderate antitubercular activity, with MIC values ranging from 31.25 to 62.5 μg/mL against M. tuberculosis.

Antidiabetic Investigations: While specific studies on the antidiabetic potential of this compound derivatives are not extensively documented, related research provides a basis for potential activity. Benzylamine itself has been shown to possess antihyperglycemic properties and can delay the onset of diabetes in animal models. Furthermore, research on other fluorinated heterocyclic compounds has demonstrated significant antidiabetic effects. A series of fluorine-substituted piperidine (B6355638) derivatives showed remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, with potency several-fold higher than the standard drug acarbose. The antidiabetic effects of these piperidine compounds were also confirmed in a diabetic rat model. These findings suggest that the strategic incorporation of fluorine into molecules containing a benzylamine framework could be a viable approach for developing novel antidiabetic agents.

Antiviral Potential

The inclusion of fluorine atoms is a well-established strategy in the design of potent antiviral drugs. The presence of a fluorinated benzyl group, in particular, is a key feature in some FDA-approved antiviral agents. For example, the HIV integrase inhibitor Dolutegravir contains a difluoro-benzylamine moiety. The fluorine atoms on the benzyl group are crucial as they enhance the binding affinity between the drug and a hydrophobic pocket of the integrase enzyme.

Other fluorinated compounds have also demonstrated significant antiviral efficacy. Tecovirimat, a drug used to treat smallpox, contains a para-trifluoromethyl group that is important for its metabolic stability and pharmacokinetic profile. Additionally, fluorinated 3-phenyl-1,2,4-benzotriazines have been tested and found to be active against the smallpox virus and other pathogenic viruses in cell cultures. researchgate.net Low-molecular-weight fluorinated compounds have also been investigated for their activity against the Influenza A (H1N1) virus. nih.gov This collective evidence strongly supports the potential of this compound derivatives as candidates for the development of new antiviral therapies.

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzylamine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For fluorinated benzylamine derivatives, SAR studies have provided valuable insights into how molecular modifications influence their biological activities.

In the context of antimicrobial activity , studies on fluorinated benzimidazoles revealed that the position of the fluorine atom significantly affects efficacy. researchgate.net For instance, a meta-fluoro substitution on the phenyl ring resulted in high activity against Gram-negative bacteria. researchgate.net Furthermore, the presence of a methyl group at position 5 of the benzimidazole ring was found to enhance antifungal activity against C. parapsilosis. researchgate.net

For antitubercular agents , SAR studies on halogenated analogs of thiacetazone showed that substitution on the phenyl ring improves activity against M. tuberculosis. Fluorine was identified as the optimal halogen substituent, attributed to its small size and strong electronegativity.

In the development of anticancer agents , SAR analyses have been conducted on various classes of compounds. For rhodanine (B49660) derivatives, changing a 4-methyl substituent on the benzyl ring to a 2-fluoro substituent led to a loss of cytotoxic activity, suggesting that electron-donating groups may be preferable for this particular scaffold's mechanism. Conversely, for a series of isocoumarin (B1212949) analogues, the presence of fluoro groups on the meta and para positions of the phenyl ring was found to increase the antimetastatic effect.

Elucidating Structural Requirements for Potency and Selectivity

The potency and selectivity of bioactive compounds are critically dependent on their three-dimensional structure and the specific arrangement of functional groups that interact with target receptors or enzymes. For derivatives incorporating the this compound scaffold, medicinal chemistry studies have identified key structural modifications that enhance biological activity.

In the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation, the benzylamine region of the molecule plays a crucial role. A study on a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed that modifications to the benzyl C-region significantly impact antagonism. The analysis showed that phenyl C-region derivatives were generally more potent antagonists than their pyridine-based counterparts. Specifically, compounds featuring a this compound-derived component exhibited high potency. nih.gov

Similarly, structure-activity relationship (SAR) studies on inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are important in nucleoside salvage and chemotherapy, have highlighted the importance of specific substitutions. In a series of analogues of FPMINT, a known ENT inhibitor, the presence of a halogen substituent on the fluorophenyl moiety attached to a piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hkfrontiersin.org While the parent compound in this study was 2-fluorophenylpiperazine, the findings underscore the general principle that halogen placement is a key determinant of activity.

Further illustrating the impact of fluorine substitution, a study on pentapeptide agonists for the GPR54 receptor found that a 4-fluorobenzoyl derivative was the most potent among a series of analogues with fluorine-substituted benzoyl groups at the N-terminus. Conversely, derivatives with multiple fluorine substitutions showed diminished binding affinity, suggesting that the position and number of fluorine atoms are critical for optimal receptor interaction. nih.gov

The substitution pattern on the aromatic ring of related structures also dictates potency and selectivity. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the 4-fluorophenoxy substituent was generally shown to have an advantageous effect on activity compared to unsubstituted phenoxy analogues. mdpi.com Shifting other substituents around the aniline (B41778) ring also produced significant changes in activity, with a para-substituted derivative showing the highest potency and selectivity against Plasmodium falciparum. mdpi.com

The following table summarizes key structural modifications and their observed effects on potency and selectivity in various compound classes related to this compound.

| Compound Class/Target | Structural Modification | Effect on Potency/Selectivity |

| TRPV1 Antagonists | Phenyl C-region vs. Pyridine surrogates | Phenyl derivatives exhibited better antagonism. nih.gov |

| ENT Inhibitors | Presence of a halogen on the fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hkfrontiersin.org |

| GPR54 Agonists | Single 4-fluoro substitution vs. multiple fluoro-substitutions | The 4-fluorobenzoyl derivative was most potent; multiple substitutions decreased affinity. nih.gov |

| Antiplasmodial Agents | 4-fluorophenoxy vs. unsubstituted phenoxy | The 4-fluorophenoxy substituent was generally advantageous for activity. mdpi.com |

| Antiplasmodial Agents | para-substitution vs. meta-substitution on anilino ring | para-substituted analogue showed the highest activity and selectivity. mdpi.com |

Correlations between Physicochemical Parameters and Biological Response

The biological activity of a drug candidate is not solely dependent on its structure but is also governed by a range of physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME). Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov

Key physicochemical parameters that often correlate with biological response include hydrophobicity (typically expressed as logP), electronic properties, steric factors, and the potential for hydrogen bonding. slideshare.netnih.gov These parameters dictate how a molecule interacts with its biological target and its ability to reach that target in the body.

For instance, QSAR studies on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents identified that their activity was dependent on specific physicochemical descriptors. The model revealed that properties related to the number of 5-membered rings (n5Ring), molecular topology (TDB8u, TDB7u), and radial distribution function (RDF75i) were correlated with antiplasmodial activity. Some descriptors were positively associated with activity, while others were negatively associated, providing a predictive model for designing more potent analogues. nih.gov

In another QSAR study on antimicrobial 2,4-disubstituted thiazoles, molecular connectivity and shape indices (specifically, 2χv and kα3) were identified as key parameters for antimicrobial activity. This suggests that the size, shape, and degree of branching of the molecule are crucial for its interaction with microbial targets. japsonline.com

While specific QSAR studies focused exclusively on this compound were not identified in the search, the principles from related fluorinated compounds are applicable. The fluorine atom itself imparts specific physicochemical properties. Its high electronegativity can influence the acidity of nearby protons and create favorable electrostatic interactions, while its small size means it can often substitute for a hydrogen atom without causing significant steric hindrance. nih.gov The lipophilicity of a molecule is also altered by fluorination, which can impact cell membrane permeability and metabolic stability.

The table below outlines common physicochemical parameters and their general influence on the biological response of drug molecules, a principle that applies to derivatives of this compound.

| Physicochemical Parameter | Description | General Influence on Biological Response |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity/hydrophobicity. | Affects solubility, absorption, membrane permeability, and protein binding. Optimal range is critical for bioavailability. nih.gov |

| Molecular Weight | The mass of a molecule. | Influences diffusion, bioavailability, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five). nih.gov |

| Hydrogen Bond Donors/Acceptors | The number of functional groups that can donate or accept a hydrogen bond. | Crucial for specific interactions with biological targets and for aqueous solubility. nih.gov |

| Molecular Shape & Steric Factors | The three-dimensional size and shape of the molecule. | Determines the "fit" of a molecule into its target binding site, influencing potency and selectivity. nih.govjapsonline.com |

| Electronic Properties | The distribution of electrons in a molecule, influencing polarity and reactivity. | Affects binding interactions (e.g., electrostatic, dipole-dipole) and metabolic stability. nih.gov |

These parameters are interconnected and must be carefully balanced during the drug design process to optimize both the potency of a compound and its pharmacokinetic profile.

Advanced Spectroscopic and Computational Investigations

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework of a molecule.

Application of ¹H NMR and ¹³C NMR for Structural Elucidation of Novel Compounds and Complexes

In the study of novel compounds and coordination complexes derived from benzylamines, ¹H and ¹³C NMR are indispensable. For a molecule like 2-Fluoro-4-methylbenzylamine, chemists would anticipate characteristic signals that confirm its structure.

¹H NMR: One would expect to see distinct signals for the aromatic protons, the benzylic (CH₂) protons, and the methyl (CH₃) protons. The fluorine atom at the C2 position would introduce splitting patterns (coupling) in the signals of nearby protons, particularly the aromatic proton at C3 and the benzylic protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon spectrum would show distinct resonances for each unique carbon atom. The carbon atom bonded to the fluorine (C2) would exhibit a large coupling constant (¹JCF), a hallmark of C-F bonds in NMR. The chemical shifts of the aromatic carbons would be influenced by both the electron-withdrawing fluorine atom and the electron-donating methyl and aminomethyl groups.

When this compound acts as a ligand to form a metal complex, significant changes in the NMR spectra are expected. The coordination of the amine group to a metal center typically causes a downfield shift of the signals for the adjacent benzylic and aromatic protons and carbons, reflecting the change in their electronic environment. However, specific experimental data and detailed research findings for novel compounds and complexes involving this compound are not available in the reviewed literature.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal proof of molecular structure, bond lengths, and bond angles.

Confirming the Solid-State Structure of this compound Complexes

To confirm the solid-state structure of a metal complex of this compound, researchers would first need to grow a single crystal of suitable quality. This crystal would then be analyzed by X-ray diffraction. The resulting data would allow for the construction of an electron density map, from which the positions of all atoms (excluding hydrogen, which is typically difficult to locate) can be determined.

Computational Chemistry for Mechanistic and Predictive Analyses

Computational chemistry provides powerful tools for understanding molecular properties and reaction mechanisms at an electronic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be employed to predict various properties:

Optimized Geometry: Calculation of the lowest energy conformation, providing theoretical bond lengths and angles.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reaction. For instance, the nitrogen atom's lone pair would be an expected site of nucleophilic attack.

While DFT is a standard tool for such analyses, specific studies applying it to predict the electronic structure and reactivity of this compound are not present in the available scientific literature.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways. This involves locating transition state structures and calculating their energies to determine the activation energy barriers for proposed mechanistic steps.

For reactions involving this compound, such as its coordination to a metal or its participation in an organic transformation, these calculations could:

Compare the feasibility of different proposed mechanisms by comparing their activation barriers.

Provide insight into the role of catalysts by modeling their interaction with the substrate.

Explain observed regioselectivity or stereoselectivity in reactions.

These computational methods are powerful for understanding complex reaction mechanisms from first principles. However, a search of the relevant literature did not yield any studies that specifically applied quantum chemical calculations to elucidate reaction pathways involving this compound.

Modeling Molecular Orbital Structures of Derivatives and Complexes

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research concerning the specific modeling of molecular orbital structures for this compound, its derivatives, and its complexes. While computational studies, including Density Functional Theory (DFT) and other quantum chemical calculations, are commonly employed to investigate the electronic properties and molecular orbitals of various organic compounds, no specific studies with detailed findings or data tables for this compound could be located.

The investigation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity, electronic transitions, and potential applications of a chemical compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the compound's stability and its susceptibility to chemical reactions.

In a typical computational study of a molecule like this compound, researchers would utilize software packages like Gaussian, GAMESS, or Spartan to perform calculations. These studies often involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Frequency Calculations: Confirming that the optimized geometry represents a true energy minimum and to predict vibrational spectra.

Molecular Orbital Analysis: Calculating the energies and visualizing the shapes of the HOMO, LUMO, and other molecular orbitals.

Calculation of Quantum Chemical Descriptors: Determining properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness based on the molecular orbital energies.

For derivatives of this compound, computational studies would compare how different substituent groups alter the electronic structure and molecular orbitals of the parent molecule. Similarly, for complexes involving this compound, modeling would focus on the nature of the bonding between the ligand (this compound) and the central atom (often a metal), including the contribution of the ligand's orbitals to the molecular orbitals of the complex.

Although specific data for this compound is not available, the general principles of such computational investigations are well-established. The results of these studies are typically presented in data tables that include orbital energies, bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) population analysis.

Future Research Directions and Perspectives

Innovations in Sustainable Synthesis and Green Chemistry Protocols

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign practices. For 2-Fluoro-4-methylbenzylamine, research is anticipated to move beyond traditional synthetic routes towards greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of innovation include:

Biocatalysis : The use of enzymes, such as transaminases, offers a highly selective and efficient route to chiral amines under mild conditions. researchgate.netastrazeneca.com Future research will likely focus on discovering or engineering enzymes that can stereoselectively synthesize this compound or its derivatives, providing a sustainable alternative to metal catalysis. nih.goveuropa.eunih.gov The development of enzymatic cascades could enable multi-step syntheses to be performed in a single pot, further enhancing efficiency and sustainability. europa.eu

Flow Chemistry : Continuous flow processes offer significant advantages over batch production, including enhanced safety, better process control, and higher yields. sciencedaily.com Investigating the synthesis of this compound using microreaction technology could lead to more efficient and scalable manufacturing processes.

Green Solvents and Catalysts : A shift towards the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions will be crucial. researchgate.net Furthermore, the development of catalysts based on earth-abundant metals or non-metal alternatives will reduce the reliance on expensive and toxic heavy metals. rsc.org

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. astrazeneca.com | Enzyme discovery and engineering, process optimization. nih.goveuropa.eu |

| Flow Chemistry | Improved safety, scalability, and efficiency; precise control over reaction parameters. sciencedaily.com | Reactor design, integration of purification steps. |

| Green Solvents/Catalysts | Reduced environmental impact, lower toxicity, potential for catalyst recycling. rsc.org | Solvent screening, development of novel catalytic systems. |

Development of Next-Generation Pharmaceutical and Agrochemical Agents

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. taylorandfrancis.comresearchgate.netnih.gov this compound serves as a valuable scaffold for creating new chemical entities with potentially improved efficacy and safety profiles. alfa-chemistry.comfishersci.ca

Pharmaceuticals : As an important intermediate, this compound can be utilized in the synthesis of a wide range of therapeutic agents. fishersci.ca Future work will likely involve its incorporation into novel drug candidates targeting a variety of diseases. The specific substitution pattern of this compound may offer unique structure-activity relationships (SAR) that can be exploited to design more selective and potent drugs. nih.govstmarys-ca.eduresearchgate.net

Agrochemicals : There is significant potential for developing new herbicides, fungicides, and insecticides based on the this compound core. researchgate.netnih.gov The presence of fluorine can increase the biological activity and persistence of agrochemicals, potentially leading to lower application rates and reduced environmental impact. sciencedaily.com Research will focus on synthesizing and screening libraries of derivatives to identify lead compounds for crop protection. nih.gov

Deepening Understanding of Biological Target Interactions and Cellular Pathways

To fully realize the potential of this compound in drug discovery, a deeper understanding of how its derivatives interact with biological targets at a molecular level is essential.

¹⁹F NMR Spectroscopy : The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies. nih.govcdnsciencepub.com By incorporating ¹⁹F-labeled this compound derivatives into potential drug molecules, researchers can directly observe binding events with target proteins and gain insights into conformational changes upon binding. nih.govacs.orgacs.org This technique is particularly powerful for fragment-based drug discovery and for studying complex biological systems. nih.govcdnsciencepub.com

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold and subsequent biological evaluation will be crucial to elucidate the key structural features required for activity. nih.govnih.govmdpi.com This will involve exploring different substituents on the amine and the aromatic ring to optimize potency and selectivity.

Cellular Pathway Analysis : Once promising bioactive compounds are identified, future research will need to investigate their effects on cellular pathways to understand their mechanism of action. This will involve a range of cell-based assays and molecular biology techniques to identify the downstream effects of target engagement.

Integration with Artificial Intelligence and Machine Learning for Predictive Design